molecular formula C18H34P+ B8449638 Tricyclohexylphosphanium

Tricyclohexylphosphanium

Cat. No.: B8449638
M. Wt: 281.4 g/mol
InChI Key: WLPUWLXVBWGYMZ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Tricyclohexylphosphanium refers to the cationic phosphonium species derived from tricyclohexylphosphine (Cy₃P), a tertiary phosphine ligand with three cyclohexyl groups attached to a central phosphorus atom. The parent compound, tricyclohexylphosphine (CAS 2622-14-2), has a molecular formula of C₁₈H₃₃P and a molecular weight of 280.44 g/mol . It is widely used in coordination chemistry and catalysis due to its strong electron-donating ability and steric bulk, which stabilizes metal complexes and enhances catalytic activity . The phosphonium salt, tricyclohexylphosphonium tetrafluoroborate (CAS 58656-04-5, molecular formula C₁₈H₃₄BF₄P, molecular weight 368.25 g/mol), is a common derivative used in ionic liquids, phase-transfer catalysis, and as a precursor for synthesizing organometallic compounds .

Properties

Molecular Formula

C18H34P+

Molecular Weight

281.4 g/mol

IUPAC Name

tricyclohexylphosphanium

InChI

InChI=1S/C18H33P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2/p+1

InChI Key

WLPUWLXVBWGYMZ-UHFFFAOYSA-O

Canonical SMILES

C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tricyclohexylphosphanium can be synthesized through a Grignard reaction involving cyclohexylmagnesium halide and phosphorus trihalide . The reaction typically proceeds as follows:

    Preparation of Cyclohexylmagnesium Halide: Cyclohexyl bromide reacts with magnesium in anhydrous ether to form cyclohexylmagnesium bromide.

    Reaction with Phosphorus Trihalide: The cyclohexylmagnesium bromide is then reacted with phosphorus trichloride to yield tricyclohexylphosphine.

    Formation of this compound: The tricyclohexylphosphine is further treated with a suitable acid, such as hydrochloric acid, to form tricyclohexylphosphonium chloride.

Industrial Production Methods

Industrial production of tricyclohexylphosphonium often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with careful control of reaction conditions to minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Tricyclohexylphosphanium undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form tricyclohexylphosphine oxide.

    Reduction: It can be reduced back to tricyclohexylphosphine.

    Substitution: It participates in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reactions often involve alkyl halides or aryl halides under basic conditions.

Major Products

Scientific Research Applications

Tricyclohexylphosphanium is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of tricyclohexylphosphonium involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. This coordination facilitates various chemical transformations by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and metal catalyst used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tricyclohexylphosphine vs. Triphenylphosphine (PPh₃)

Property Tricyclohexylphosphine (Cy₃P) Triphenylphosphine (PPh₃)
Molecular Formula C₁₈H₃₃P C₁₈H₁₅P
Molecular Weight 280.44 g/mol 262.29 g/mol
Steric Bulk High (cone angle: 170°) Moderate (cone angle: 145°)
Electron-Donating Ability Stronger σ-donor Moderate σ-donor
Applications Stabilizes low-oxidation-state metal complexes; used in cross-coupling reactions Common ligand in homogeneous catalysis (e.g., Heck reaction)

Key Findings :
Cy₃P’s larger steric bulk and stronger electron-donating capacity make it superior to PPh₃ in stabilizing reactive metal centers, particularly in palladium-catalyzed C–N bond formations . However, PPh₃ is more cost-effective and widely available.

Tricyclohexylphosphonium Tetrafluoroborate vs. Tetrabutylphosphonium Bromide

Property Tricyclohexylphosphonium Tetrafluoroborate Tetrabutylphosphonium Bromide
Molecular Formula C₁₈H₃₄BF₄P C₁₆H₃₆BrP
Molecular Weight 368.25 g/mol 331.33 g/mol
Melting Point 164°C ~95°C (decomposes)
Thermal Stability High (stable up to 300°C) Moderate (decomposes above 200°C)
Applications Ionic liquids, electrochemical studies Phase-transfer catalysis, organic synthesis

Key Findings :
The tetrafluoroborate salt exhibits higher thermal stability and lower hygroscopicity compared to tetrabutylphosphonium bromide, making it suitable for high-temperature applications .

Comparison with Phosphate Esters (e.g., Tricresyl Phosphate)

Property Tricyclohexylphosphonium Tetrafluoroborate Tricresyl Phosphate (TCP)
Molecular Formula C₁₈H₃₄BF₄P C₂₁H₂₁O₄P
Molecular Weight 368.25 g/mol 368.36 g/mol
Toxicity Low (non-hazardous) High (neurotoxic)
Applications Catalysis, ionic liquids Flame retardant, plasticizer

Key Findings :
While both compounds contain phosphorus, TCP’s neurotoxicity limits its industrial use compared to the safer tricyclohexylphosphonium derivatives .

Comparison with Pharmaceutical Phosphorus Compounds (e.g., Trihexyphenidyl)

Property Tricyclohexylphosphanium Derivatives Trihexyphenidyl Hydrochloride
Molecular Formula C₁₈H₃₄BF₄P C₂₀H₃₂ClNO
Applications Catalysis, materials science Anticholinergic drug
Biological Activity None reported Targets muscarinic acetylcholine receptors

Key Findings : this compound derivatives lack biological activity, unlike trihexyphenidyl, which is pharmacologically active .

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